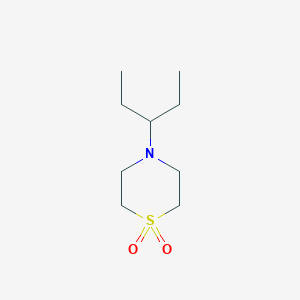

![molecular formula C19H21N5O B2367322 4-(1H-苯并[d]咪唑-2-基)-N-苄基哌嗪-1-甲酰胺 CAS No. 1210351-77-1](/img/structure/B2367322.png)

4-(1H-苯并[d]咪唑-2-基)-N-苄基哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide” is a complex organic molecule that contains a benzimidazole ring, a benzyl group, a piperazine ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a benzyl group attached to a nitrogen atom, a piperazine ring, and a carboxamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole ring, the benzyl group, the piperazine ring, and the carboxamide group. Each of these groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could contribute to its aromaticity and stability, while the carboxamide group could participate in hydrogen bonding .科学研究应用

Pharmacophore in Drug Discovery

The benzimidazole nucleus, which is a part of the compound, is an important pharmacophore in drug discovery . It’s a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes . This makes it a valuable scaffold in medicinal chemistry .

Wide Ranging Biological Activity

Compounds containing the benzimidazole nucleus, like the one , are known to have a wide range of biological activities . These include antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activities .

Synthesis of 2-Phenylbenzimidazole Derivatives

The compound can be used in the synthesis of 2-phenylbenzimidazole derivatives . These derivatives have significant biological importance .

Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

CNS-Inhibitors and Anti-Inflammatory Agents

The compound exhibits interesting biochemical and pharmacological properties including CNS-inhibitors and anti-inflammatory agents .

Targeting Viral Enzymes

Significant research efforts are currently directed towards targeting viral enzymes especially NS3-4A serine protease and NS5B RNA-dependant RNA polymerase which are both required for virus propagation .

作用机制

Target of Action

The compound 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide is a derivative of benzimidazole . Benzimidazole derivatives have been found to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . They have been extensively utilized as a drug scaffold in medicinal chemistry .

Mode of Action

The benzimidazole scaffold is common in different anti-HCV agents with different modes of actions . 2-Aryl benzimidazole-5-carboxylic acids represent a class of HCV NS5B RNA polymerase inhibitors . These inhibitors act as allosteric inhibitors and block the polymerase before elongation .

Biochemical Pathways

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is known, and well documented in the literature .

Result of Action

Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that this compound could have significant molecular and cellular effects .

安全和危害

未来方向

属性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N-benzylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c25-19(20-14-15-6-2-1-3-7-15)24-12-10-23(11-13-24)18-21-16-8-4-5-9-17(16)22-18/h1-9H,10-14H2,(H,20,25)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZQDMFNEGLORE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one](/img/structure/B2367239.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2367244.png)

![1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2367247.png)

![1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2367248.png)

![N-(4-fluorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367249.png)

![3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde](/img/structure/B2367252.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2367254.png)

![2-Bromo-6-chloro-1H-benzo[d]imidazole](/img/structure/B2367257.png)

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2367259.png)

![1-(2,4-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2367261.png)